
2-(2,4-Dichlorophenoxy)butanoic acid
Overview
Description
2-(2,4-Dichlorophenoxy)butanoic acid is a selective systemic phenoxy herbicide used to control many annual and perennial broad-leaf weeds in crops such as alfalfa, peanuts, and soybeans . It is known for its ability to inhibit growth at the tips of stems and roots, making it an effective tool in agricultural weed management .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)butanoic acid typically involves the reaction of 2,4-dichlorophenol with butyrolactone under anhydrous conditions. The process begins by treating 2,4-dichlorophenol with an aqueous alkali to form the corresponding phenoxide. The water is then removed by co-distillation with an entrainer liquid. Butyrolactone is added to the resulting mixture, and the entrainer is removed by distillation. The residue is heated at a temperature above 140°C, preferably between 140-210°C, to complete the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenoxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenoxy group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-(2,4-Dichlorophenoxy)butanoic acid has a wide range of scientific research applications:
Mechanism of Action
It disrupts the transport systems and interferes with nucleic acid metabolism, leading to uncontrolled growth and eventual death of the plant . The compound is absorbed through the foliage and translocated to the growing points, where it accumulates and induces abnormal growth patterns such as epinastic bending of stems and petioles .
Comparison with Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another widely used phenoxy herbicide with similar herbicidal properties.
2-Methyl-4-chlorophenoxyacetic acid: Known for its use in controlling broadleaf weeds.
Uniqueness: 2-(2,4-Dichlorophenoxy)butanoic acid is unique in its specific application to certain crops and its distinct mechanism of action. Unlike some other herbicides, it is selectively active against broadleaf weeds while being relatively safe for grasses and cereals .
Biological Activity
2-(2,4-Dichlorophenoxy)butanoic acid, commonly referred to as 2,4-DB, is a synthetic herbicide belonging to the phenoxy acid family. It is primarily used for controlling broadleaf weeds in various agricultural settings. Understanding its biological activity is crucial for assessing its environmental impact and safety for human health.
- Chemical Formula : C10H10Cl2O3
- Molecular Weight : 235.09 g/mol
- CAS Number : 94-75-7
2,4-DB functions as a systemic herbicide, mimicking the action of natural plant hormones (auxins). It disrupts normal plant growth processes, leading to uncontrolled growth and eventual death of susceptible plants. The herbicide is absorbed through foliage and roots, translocating throughout the plant to exert its effects.
Toxicological Effects
The toxicological profile of 2,4-DB has been extensively studied. Key findings include:
- Acute Toxicity : The LD50 values vary significantly across species. For example:
- Chronic Effects : Long-term exposure has been associated with potential reproductive issues in males and possible carcinogenic risks. The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen (possibly carcinogenic to humans) based on limited evidence linking it to Non-Hodgkin's lymphoma in farmers .
Environmental Impact
2,4-DB has been shown to degrade in the environment through microbial action and photodegradation processes:
- Microbial Degradation : Certain soil bacteria can metabolize 2,4-DB into less harmful compounds. For instance, a study indicated that Flavobacterium sp. could oxidize 2,4-DB effectively .
- Photodegradation : Research demonstrated that Fe(III)-assisted photodegradation could lead to complete mineralization of 2,4-DB under specific conditions, indicating potential for environmental remediation .
Agricultural Application
In a study examining the interaction between 2,4-DB and paraquat in peanut crops, researchers found that while both chemicals were effective in weed control, their combination affected crop safety differently depending on application timing and dosage .
Health Risk Assessment
A comprehensive review by the U.S. Environmental Protection Agency highlighted that while acute exposure to low doses of 2,4-DB did not result in significant health effects in human volunteers, higher doses led to serious health issues including liver damage and neurological symptoms .
Data Tables
Parameter | Value |
---|---|
Chemical Name | This compound |
Molecular Weight | 235.09 g/mol |
Acute Toxicity (LD50) | Rats: 607-980 mg/kg |
Dogs: 25-250 mg/kg | |
Carcinogenic Classification | Group 2B (possibly carcinogenic) |
Environmental Fate | Findings |
---|---|
Microbial Degradation | Effective by Flavobacterium sp. |
Photodegradation | Complete mineralization possible under Fe(III) treatment |
Q & A
Basic Research Questions
Q. What is the optimized synthetic route for 2-(2,4-dichlorophenoxy)butanoic acid, and how can purity be ensured?
The compound is synthesized via nucleophilic substitution using ethyl 2-bromo-2-butanoate (3.65 g, 18.8 mmol) under reflux conditions. The reaction yields 79% of the product as an off-white powder after recrystallization. Purity is confirmed by thin-layer chromatography (TLC) and H-NMR analysis (δ 7.39 (d, 1H), 7.15 (dd, 1H), 6.79 (d, 1H), 4.62 (t, 1H), etc.), which verifies structural integrity .
Q. How should researchers characterize this compound using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. Key H-NMR signals in CDCl include aromatic protons (δ 7.39–6.79 ppm) and the butanoic acid backbone (δ 4.62 ppm for the α-proton and δ 1.04 ppm for the terminal methyl group). Mass spectrometry (m/z 382.1 [M+H]) further validates molecular weight .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Store in tightly sealed containers in a cool, well-ventilated area, away from oxidizing agents (e.g., peroxides, chlorates) and metals .
- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and fume hoods. Conduct regular air sampling to monitor exposure levels, as it is a suspected carcinogen with limited evidence of lung cancer in animal studies .
Advanced Research Questions
Q. What is the hypothesized mechanism of action of this compound as a herbicide?
As a phenoxybutyric acid derivative, it likely disrupts auxin signaling in plants, leading to uncontrolled growth and apoptosis. Comparative studies with 2,4-D suggest similar pathways, but its extended carbon chain may enhance lipid membrane permeability, requiring dose-response assays to validate efficacy .
Q. How can researchers design derivatives to improve biological activity or reduce toxicity?
Amidation or esterification of the carboxylic acid group enhances bioavailability. For example, coupling with piperonylamine (65 µL, 0.52 mmol) under carbodiimide-mediated conditions yields N-[3,4-(methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)butanamide (36% yield), which can be screened for antimicrobial or enzyme-inhibition activity .
Q. What analytical methods are recommended for detecting environmental residues of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 280 nm) or Gas Chromatography-Mass Spectrometry (GC-MS) using derivatization (e.g., methylation) improves volatility. Melting point (118–120°C) and decomposition temperature (410°C) serve as preliminary identifiers .
Q. How should contradictions in toxicological data (e.g., carcinogenicity) be addressed?
While limited evidence suggests carcinogenicity in animal models (lung tumors), comprehensive risk assessment requires:
- Chronic exposure studies (>12 months) at varying doses.
- Comparative metabolomics to identify species-specific metabolic pathways.
- Epidemiological tracking of occupational exposure in agricultural settings .
Q. What strategies optimize extraction and quantification from complex matrices like soil or plant tissues?
Solid-Phase Extraction (SPE) with C18 cartridges and methanol:water (70:30) eluent effectively isolates the compound. Quantify via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using deuterated internal standards (e.g., -2,4-DB) to correct for matrix effects .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-2-8(10(13)14)15-9-4-3-6(11)5-7(9)12/h3-5,8H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOVXKWQTYUMNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201035006 | |
Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201035006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6956-86-1 | |
Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6956-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 2-(2,4-dichlorophenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006956861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6956-86-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65099 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2,4-Dichlorophenoxy)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201035006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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